molecular formula C16H21BrN4S B2955715 2-(2-(3,4,5,6-tetrahydro-2H-azepin-7-yl)hydrazinyl)-4-(p-tolyl)thiazole hydrobromide CAS No. 481041-15-0

2-(2-(3,4,5,6-tetrahydro-2H-azepin-7-yl)hydrazinyl)-4-(p-tolyl)thiazole hydrobromide

Cat. No. B2955715
CAS RN: 481041-15-0
M. Wt: 381.34
InChI Key: YUTANCKZVPWKEW-UHFFFAOYSA-N
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Description

2-(2-(3,4,5,6-tetrahydro-2H-azepin-7-yl)hydrazinyl)-4-(p-tolyl)thiazole hydrobromide is a useful research compound. Its molecular formula is C16H21BrN4S and its molecular weight is 381.34. The purity is usually 95%.
BenchChem offers high-quality 2-(2-(3,4,5,6-tetrahydro-2H-azepin-7-yl)hydrazinyl)-4-(p-tolyl)thiazole hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-(3,4,5,6-tetrahydro-2H-azepin-7-yl)hydrazinyl)-4-(p-tolyl)thiazole hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Analgesic Properties

Researchers have synthesized derivatives of the thiazole and azepin compounds to explore their potential analgesic properties. One study focused on synthesizing and evaluating the analgesic activity of these compounds, revealing that specific structural modifications could influence their effectiveness in pain management. The study found that replacing the ethyl radical with an allyl group in the thiazole ring resulted in decreased analgesic activity, suggesting a delicate balance between structure and function in these molecules (Demchenko et al., 2018).

Cardioprotective Activity

Another significant application of related compounds involves their cardioprotective effects. A study synthesized N-(4-aryl-thiazol-2-yl)-N1-(4,5,6,7-tetrahydro-3Н-azepin-2-yl)-hydrazine hydrobromides to investigate their cardioprotective properties. The results showed one derivative to be more effective than levocarnitine and mildronate in slowing contractive response of smooth muscles to hypoxia, highlighting its potential as a cardioprotective agent (Demchenko et al., 2021).

Antimicrobial and Anticancer Properties

Thiazolyl derivatives have also been synthesized to assess their antimicrobial and anticancer properties. One study discovered compounds effective against both Gram-positive and Gram-negative bacteria, with further evaluation on their antibiotic and cytotoxic activities against various cancer cell lines. The findings suggest the promise of these compounds in developing new antibiotic and anticancer treatments (Al-Mutabagani et al., 2021).

Antioxidant Potential

The antioxidant potential of novel thiazole derivatives was explored in another study, which evaluated their in vitro cytotoxicity on carcinoma cell lines and their antioxidant activities. The study highlighted compounds with significant cytotoxic activity alongside remarkable antioxidant properties, providing a dual approach to cancer treatment strategies (Grozav et al., 2017).

properties

IUPAC Name

1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(3,4,5,6-tetrahydro-2H-azepin-7-yl)hydrazine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4S.BrH/c1-12-6-8-13(9-7-12)14-11-21-16(18-14)20-19-15-5-3-2-4-10-17-15;/h6-9,11H,2-5,10H2,1H3,(H,17,19)(H,18,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUTANCKZVPWKEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NNC3=NCCCCC3.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BrN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(3,4,5,6-tetrahydro-2H-azepin-7-yl)hydrazinyl)-4-(p-tolyl)thiazole hydrobromide

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